
N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C7H18Cl2N2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and its dimethylamino group, which contributes to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine hydrochloride typically involves the reaction of pyrrolidine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in the study of biological processes and as a tool for investigating the function of certain enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors and enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine
- N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride
- N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine hydrochloride (S)-isomer
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its pyrrolidine ring and dimethylamino group contribute to its versatility in various chemical reactions and its potential for diverse scientific applications .
Eigenschaften
Molekularformel |
C7H17ClN2 |
|---|---|
Molekulargewicht |
164.67 g/mol |
IUPAC-Name |
N,N-dimethyl-1-pyrrolidin-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-9(2)6-7-4-3-5-8-7;/h7-8H,3-6H2,1-2H3;1H |
InChI-Schlüssel |
XCYCGYUJNRLFNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1CCCN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





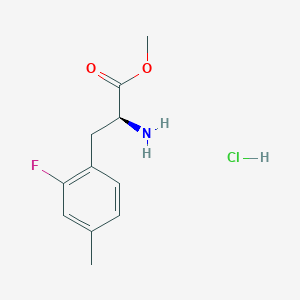

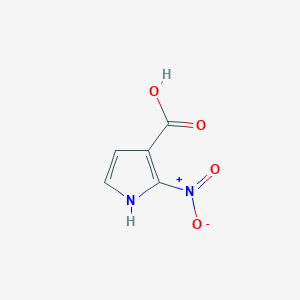
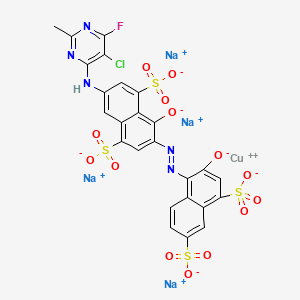
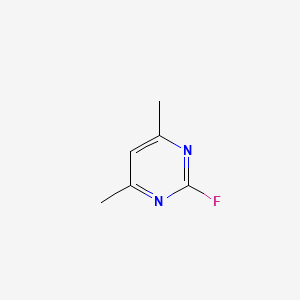

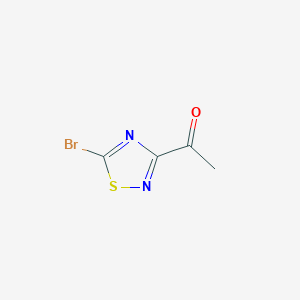
![tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12845899.png)


![6-Amino-1-methyl-3-(methylamino)-2,4-dioxo-5-[4-(sulfinatoamino)benzoyl]pyrimidine](/img/structure/B12845918.png)
